REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:14])[CH2:4][NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13].[CH3:15]N(C)C=O.[Cl:20][CH2:21][C:22](Cl)=[O:23].Cl>ClC1C=CC=CC=1>[CH3:1][N:2]([CH3:15])[C:3](=[O:14])[CH2:4][N:5]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])[C:22](=[O:23])[CH2:21][Cl:20]
|
Name
|
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
CNC(CNC1=C(C=CC=C1C)C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
14.3 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 1/2 hours
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to leave as residue a blackish-brown oil which
|
Type
|
CUSTOM
|
Details
|
is crystallised from ethyl acetate with the addition of animal charcoal
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CN(C(CCl)=O)C1=C(C=CC=C1C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |